Synthetic Utility: Exclusive Intermediate for Cyanazine Production via a Specific Route
This compound is a necessary intermediate in the synthesis of cyanazine. Its two chlorine atoms provide the requisite reactive sites for subsequent amination with a nitrile-bearing moiety . In contrast, fully substituted analogs like atrazine or simazine lack these available reactive centers, precluding their use in this specific synthetic pathway. The use of 4,6-dichloro-N-ethyl-1,3,5-triazin-2-amine is therefore mandatory for this established route.
| Evidence Dimension | Reactivity for Subsequent Amination |
|---|---|
| Target Compound Data | Two reactive C-Cl bonds (at positions 4 and 6) |
| Comparator Or Baseline | Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) or Simazine (2-chloro-4,6-bis(ethylamino)-s-triazine) |
| Quantified Difference | Qualitative: Target compound has two reactive sites for further derivatization; comparators have only one or zero available C-Cl bonds. |
| Conditions | Synthesis of 2-chloro-4-(1-cyano-1-methylethylamino)-6-ethylamino-1,3,5-triazine (cyanazine) from the target compound. |
Why This Matters
For procurement in R&D or production of cyanazine, this compound is not interchangeable; it is the only viable precursor with the correct substitution pattern for the established synthesis.
